5-Chloro-2-methylphenyl isothiocyanate
Overview
Description
The compound of interest, 5-Chloro-2-methylphenyl isothiocyanate, is a chemical that belongs to the class of isothiocyanates, which are known for their applications in various fields including pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 5-Chloro-2-methylphenyl isothiocyanate, they do provide insights into the synthesis, structure, and properties of related isothiocyanate compounds and their derivatives.
Synthesis Analysis
The synthesis of isothiocyanate derivatives often involves multicomponent reactions, as seen in the preparation of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was synthesized through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of 2-fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, an important intermediate in the synthesis of fluthiacet-methyl, was discussed for its rationality and practicality . These studies highlight the complexity and the need for careful control of reaction conditions in the synthesis of isothiocyanate derivatives.
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives can be complex, as demonstrated by the X-ray diffraction crystallography used to elucidate the structure of the synthesized molecules in the studies . The crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, for instance, was confirmed by X-ray diffraction, indicating the precision required to determine the molecular structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of isothiocyanate derivatives allows for their use in the synthesis of various heterocyclic compounds. For example, the formed isothiocyanates derivative in one study was reacted with aromatic amines, acid hydrazides, and some active methylene groups, followed by cyclization reaction to give a new series of heterocyclic compounds . This demonstrates the versatility of isothiocyanate derivatives in chemical reactions, leading to a wide range of potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are often characterized using spectroscopic methods and density functional theory (DFT) calculations. The FT-IR, 1H, and 13C NMR spectra for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were recorded, and the molecular geometry, vibrational frequencies, and NMR chemical shifts were calculated using DFT . These properties are crucial for understanding the behavior of these compounds in various environments and for their identification and characterization in research and industrial applications.
Scientific Research Applications
Luminescent Properties and Diagnostic Applications : Isothiocyanates, including variants like 5-Chloro-2-methylphenyl isothiocyanate, have been used in creating luminescent diethylenetriaminepentaacetic acid chelates of terbium and europium. These chelates exhibit high luminescence and can be attached to DNA, making them suitable for use as nonisotopic labels and in imaging diagnostics (Li & Selvin, 1997).
Anti-Tubercular Activity : Research has indicated the potential of isothiocyanate-derived compounds, such as N-substituted pyrazoline derivatives, to act against Mycobacterium tuberculosis. These compounds, synthesized using isothiocyanates, show promising in vitro anti-tubercular activity (Ali, Shaharyar, & Siddiqui, 2007).
Pharmaceutical and Chemical Synthesis : Isothiocyanates, including 5-Chloro-2-methylphenyl isothiocyanate, play a role in the synthesis of various heterocyclic compounds. These compounds have applications in the physical, chemical, and pharmaceutical fields, demonstrating the versatility of isothiocyanates in synthesis (Allah, 2015).
Cancer Research and Chemoprevention : Some arylalkyl isothiocyanates have been tested for their abilities to inhibit lung tumorigenesis induced by tobacco-specific nitrosamines in mice. These studies contribute to understanding the chemopreventive potential of isothiocyanates in cancer research (Morse et al., 1991).
Environmental Impact Studies : Studies on the environmental fate of isothiocyanates, including their emission, distribution, and leaching, are crucial for assessing potential air and groundwater contamination. This research informs safe usage practices and environmental regulations (Zhang & Wang, 2007).
Safety Evaluation as a Biocide : The safety of isothiocyanates, such as 5-chloro-2-methyl-2H-isothiazol-3-one, has been evaluated for use as biocides in processing coatings and paper products. These evaluations ensure consumer safety and guide regulatory approvals (Flavourings, 2010).
Mitochondrial Imaging and Monitoring : Isothiocyanate-functionalized compounds have been used for mitochondrial imaging due to their high specificity and photostability. Such applications are significant in biological research, especially in real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-isothiocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBDGAPNWNWUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172832 | |
Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylphenyl isothiocyanate | |
CAS RN |
19241-36-2 | |
Record name | 4-Chloro-2-isothiocyanato-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-o-tolyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19241-36-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-o-tolyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2Z26D9ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.